molecular formula C12H12N6 B2814293 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 329707-65-5

1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2814293
CAS No.: 329707-65-5
M. Wt: 240.27
InChI Key: ZALFWPZLXIOEBV-UHFFFAOYSA-N
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Description

1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with benzylhydrazine under reflux conditions in the presence of a base such as sodium carbonate . The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of specific kinases. The compound acts as a competitive inhibitor, binding to the ATP-binding site of the kinase and preventing phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the kinase active site, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique hydrazinyl and benzyl substitutions, which enhance its biological activity and selectivity. These modifications improve its pharmacokinetic properties, making it a more effective and versatile compound for therapeutic applications .

Properties

IUPAC Name

(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-17-11-10-6-16-18(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALFWPZLXIOEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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